molecular formula C10H13Cl2N B13462703 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline hydrochloride

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline hydrochloride

Cat. No.: B13462703
M. Wt: 218.12 g/mol
InChI Key: SYJAOPUOGBWUSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline hydrochloride is a chemical compound with the molecular formula C10H12ClN It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline hydrochloride typically involves the chlorination of 2-methyl-5,6,7,8-tetrahydroquinoline. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4-position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is typically purified through recrystallization or chromatography to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-5,6,7,8-tetrahydroquinoline
  • Methyl 2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate
  • 2-Chloro-5,6,7,8-tetrahydroquinoline

Uniqueness

4-Chloro-2-methyl-5,6,7,8-tetrahydroquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13Cl2N

Molecular Weight

218.12 g/mol

IUPAC Name

4-chloro-2-methyl-5,6,7,8-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C10H12ClN.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h6H,2-5H2,1H3;1H

InChI Key

SYJAOPUOGBWUSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2CCCCC2=N1)Cl.Cl

Origin of Product

United States

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